3,5,6,7,8,8a-Hexahydro-2H-1,4-benzothiazine
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Overview
Description
3,5,6,7,8,8a-Hexahydro-2H-1,4-benzothiazine is an organic compound that belongs to the class of heterocyclic compounds It features a benzothiazine ring system that is partially hydrogenated, making it a hexahydro derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6,7,8,8a-Hexahydro-2H-1,4-benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with cyclohexanone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired benzothiazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5,6,7,8,8a-Hexahydro-2H-1,4-benzothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the benzothiazine ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazine ring.
Scientific Research Applications
3,5,6,7,8,8a-Hexahydro-2H-1,4-benzothiazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as a pharmacophore in the development of new therapeutic agents.
Industry: It can be used in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3,5,6,7,8,8a-Hexahydro-2H-1,4-benzothiazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but often include interactions with key amino acid residues or active sites within the target proteins.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran: Another heterocyclic compound with a similar ring structure but different functional groups.
Dihydroedulan: A compound with a similar hexahydro structure but different substituents.
Uniqueness
3,5,6,7,8,8a-Hexahydro-2H-1,4-benzothiazine is unique due to the presence of both nitrogen and sulfur atoms in its ring structure, which can impart distinct chemical and biological properties
Properties
CAS No. |
823801-69-0 |
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Molecular Formula |
C8H13NS |
Molecular Weight |
155.26 g/mol |
IUPAC Name |
3,5,6,7,8,8a-hexahydro-2H-1,4-benzothiazine |
InChI |
InChI=1S/C8H13NS/c1-2-4-8-7(3-1)9-5-6-10-8/h8H,1-6H2 |
InChI Key |
NNMGGCATQMOUAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NCCSC2C1 |
Origin of Product |
United States |
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